ETHYL 2-{2-[(1-{2-[(2-FLUOROPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-{2-[(1-{2-[(2-FLUOROPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of indole, benzothiophene, and fluorobenzoyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(1-{2-[(2-FLUOROPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the fluorobenzoyl group: This step involves the acylation of the indole derivative with 2-fluorobenzoyl chloride under basic conditions.
Sulfanylacetylation: The indole derivative is then reacted with a sulfanylacetylating agent to introduce the sulfanylacetyl group.
Formation of the benzothiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(1-{2-[(2-FLUOROPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 2-{2-[(1-{2-[(2-FLUOROPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems and its potential therapeutic benefits.
Material Science: The compound’s properties may be explored for applications in material science, such as the development of novel polymers or nanomaterials.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(1-{2-[(2-FLUOROPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.
Benzothiophene Derivatives: Compounds like raloxifene and zileuton.
Fluorobenzoyl Derivatives: Compounds such as fluoxetine and flurbiprofen.
Uniqueness
ETHYL 2-{2-[(1-{2-[(2-FLUOROPHENYL)FORMAMIDO]ETHYL}-1H-INDOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of indole, benzothiophene, and fluorobenzoyl moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O4S2/c1-2-38-30(37)27-21-11-5-8-14-24(21)40-29(27)33-26(35)18-39-25-17-34(23-13-7-4-10-20(23)25)16-15-32-28(36)19-9-3-6-12-22(19)31/h3-4,6-7,9-10,12-13,17H,2,5,8,11,14-16,18H2,1H3,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWINTUFXMNETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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